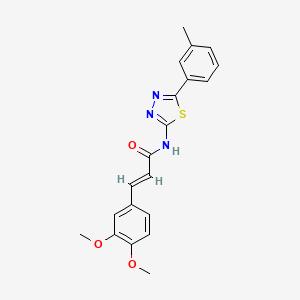

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide

描述

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic small molecule characterized by a conjugated acrylamide backbone linked to a 1,3,4-thiadiazole ring. Key structural features include:

- Acrylamide moiety: Substituted with a 3,4-dimethoxyphenyl group at the β-position, which introduces electron-donating methoxy groups that enhance solubility and influence electronic interactions.

Synthesis of analogous compounds (e.g., ) typically involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives, followed by cyclization under acidic conditions. Characterization methods include IR, NMR, and mass spectrometry .

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-13-5-4-6-15(11-13)19-22-23-20(27-19)21-18(24)10-8-14-7-9-16(25-2)17(12-14)26-3/h4-12H,1-3H3,(H,21,23,24)/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYMQMDFRKSKNH-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Coupling with Acrylamide: The thiadiazole derivative is then coupled with (E)-3-(3,4-dimethoxyphenyl)acrylic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The aromatic rings and thiadiazole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiadiazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemistry

Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.

Material Science: Potential use in the development of organic semiconductors or conductive polymers.

Biology

Biological Activity: Investigation of its potential as an antimicrobial, antifungal, or anticancer agent.

Medicine

Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

作用机制

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of a key enzyme in a metabolic pathway, thereby exerting its biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact on Bioactivity

Table 1: Key Structural Features and Reported Activities of Analogous Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) on the acrylamide moiety, as in the target compound, enhance solubility and may improve membrane permeability compared to nitro or cyano substituents (e.g., 7e in ) . In thiadiazole-chalcone hybrids (), electron-withdrawing groups on acetophenone had minimal impact on cytotoxicity, suggesting the thiadiazole core is the primary pharmacophore .

Positional Effects of Substituents: The 3,4-dimethoxy configuration in the target compound contrasts with 4-methoxy derivatives (e.g., compound 8 in ). The additional methoxy group at the 3-position may enhance DNA intercalation or kinase inhibition due to increased planar aromatic surface area .

Biological Activity Trends :

- Compounds with 3,4-dihydroxyphenyl groups (e.g., 5a in ) exhibited superior cytotoxicity (IC50: 6.92–9.12 μM) against leukemia and cervical cancer cells, likely due to pro-oxidant effects and DNA damage induction .

- The target compound’s dimethoxy groups may reduce pro-oxidant activity compared to dihydroxy analogs but could improve metabolic stability .

Mechanistic Insights from Analogous Compounds

- Apoptosis Induction : Thiadiazole derivatives like 5a and 5c () trigger caspase-dependent apoptosis and G2/M cell cycle arrest, mechanisms likely shared by the target compound due to structural similarities .

- Antifungal Activity : The number of methoxy groups correlates with antifungal efficacy in phthalimide-acrylamide hybrids (), suggesting the target compound’s dual methoxy substituents may confer similar properties .

生物活性

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse studies and data sources.

Chemical Structure

The compound features a thiadiazole moiety linked to an acrylamide structure and a dimethoxyphenyl group. Its structural formula is represented as follows:

Synthesis

The synthesis of thiadiazole derivatives like this compound typically involves the reaction of appropriate hydrazones with thioketones or through cyclization reactions involving thiourea derivatives. The methods often yield high purity and good yields, facilitating further biological evaluations.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines.

The mechanism of action appears to involve the inhibition of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain thiadiazole derivatives demonstrate activity against both gram-positive and gram-negative bacteria as well as fungi.

The antimicrobial mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Case Studies

- Antiproliferative Activity : A study comparing various thiadiazole derivatives found that those with similar structural features to this compound showed IC50 values ranging from 9 µM to 12 µM against multiple cancer cell lines, indicating promising anticancer properties ( ).

- Antimicrobial Evaluation : In another study assessing the antimicrobial efficacy of thiadiazole derivatives, it was observed that compounds exhibiting structural similarities demonstrated significant activity against pathogens like E. coli and C. albicans ( ).

The biological activity of this compound can be attributed to:

常见问题

Q. What are the recommended synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Preparation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) .

- Step 2 : Acrylamide coupling by reacting 3-(3,4-dimethoxyphenyl)acryloyl chloride with 5-(m-tolyl)-1,3,4-thiadiazol-2-amine in basic conditions (e.g., triethylamine in DMF) .

- Purification : Recrystallization from DMSO/water mixtures (2:1) or ethanol to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed?

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., methoxy groups at δ 3.8–4.0 ppm) .

- HR-MS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ at m/z 424.12) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) .

Q. What in vitro assays are used to evaluate its cytotoxicity?

Standard protocols include:

- MTT Assay : Test against cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. For example, derivatives with 3,4-dimethoxy substituents show IC₅₀ values <10 µM in breast cancer models .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells .

Advanced Research Questions

Q. How do substituent variations on the phenyl rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- 3,4-Dimethoxy vs. 4-Methoxy : The 3,4-dimethoxy substitution enhances cytotoxicity by improving membrane permeability and target binding (e.g., 3,4-dimethoxy derivatives show 3-fold lower IC₅₀ than 4-methoxy analogs) .

- m-Tolyl vs. p-Tolyl : The meta-methyl group on the thiadiazole ring increases steric bulk, potentially improving selectivity for kinase targets like EGFR .

Q. What computational methods predict target interactions?

- Molecular Docking : Software like AutoDock Vina models binding to tubulin or EGFR (e.g., binding energy ≤ -8.5 kcal/mol for tubulin’s colchicine site) .

- MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Q. How to resolve contradictions in cytotoxicity data across similar derivatives?

- Variable Optimization : Control for cell line specificity (e.g., HeLa vs. HepG2), assay duration (48 vs. 72 hours), and compound purity (HPLC ≥98%) .

- Meta-Analysis : Compare IC₅₀ values of structurally analogous compounds (e.g., 3,4-dimethoxy vs. nitro-substituted acrylamides) to identify pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。